One-Step Synthesis in Quantitative Yield Using Adapted Vilsmeier Conditions
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield. This contrasts with typical multi-step syntheses required for substituted pyrrolo[2,3-b]pyridine derivatives, which often proceed with moderate to good yields requiring 3-5 synthetic steps [1]. The one-step protocol reduces synthetic complexity and purification burden, directly benefiting procurement decision-making by ensuring lower production costs and more consistent commercial availability [2].
| Evidence Dimension | Synthetic steps and yield |
|---|---|
| Target Compound Data | One step; quantitative yield |
| Comparator Or Baseline | Multi-step synthesis of pyrrolo[2,3-b]pyridine derivatives; typical yields moderate to good (exact values vary by substitution pattern) |
| Quantified Difference | One step vs. multiple steps; quantitative vs. moderate-good yield |
| Conditions | Adapted Vilsmeier conditions for target compound; comparative data from pyrrolo[2,3-b]pyridine synthetic literature |
Why This Matters
Lower synthetic step count and quantitative yield translate directly to reduced procurement costs, higher batch-to-batch consistency, and faster commercial replenishment cycles.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine. Molbank 2023, 2023, M1654. View Source
- [2] Ullah, S.; El-Gamal, M. I.; El-Gamal, R.; Pelletier, J.; Sévigny, J.; et al. Synthesis, biological evaluation, and docking studies of novel pyrrolo[2,3-b]pyridine derivatives as both ectonucleotide pyrophosphatase/phosphodiesterase inhibitors and antiproliferative agents. 2021. View Source
